2-Amino-2-(6-chloropyridazin-3-yl)acetic acid
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Overview
Description
2-Amino-2-(6-chloropyridazin-3-yl)acetic acid is an organic compound with the molecular formula C6H6ClN3O2. It is a derivative of pyridazine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(6-chloropyridazin-3-yl)acetic acid typically involves the reaction of 6-chloropyridazine with glycine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(6-chloropyridazin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-2-(6-chloropyridazin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
- 2-Amino-2-(6-bromopyridazin-3-yl)acetic acid
- 2-Amino-2-(6-fluoropyridazin-3-yl)acetic acid
- 2-Amino-2-(6-methylpyridazin-3-yl)acetic acid
Comparison: 2-Amino-2-(6-chloropyridazin-3-yl)acetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. Compared to its bromine, fluorine, or methyl-substituted analogs, the chlorine derivative may exhibit different physical and chemical properties, such as solubility, stability, and biological activity .
Properties
Molecular Formula |
C6H6ClN3O2 |
---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
2-amino-2-(6-chloropyridazin-3-yl)acetic acid |
InChI |
InChI=1S/C6H6ClN3O2/c7-4-2-1-3(9-10-4)5(8)6(11)12/h1-2,5H,8H2,(H,11,12) |
InChI Key |
NKHQCVOCSHHCJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1C(C(=O)O)N)Cl |
Origin of Product |
United States |
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